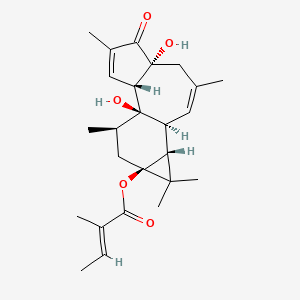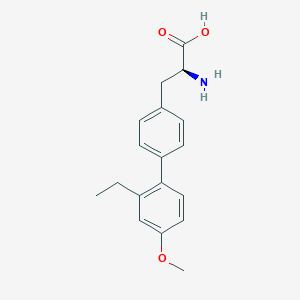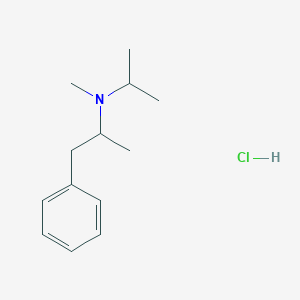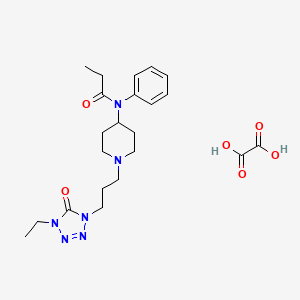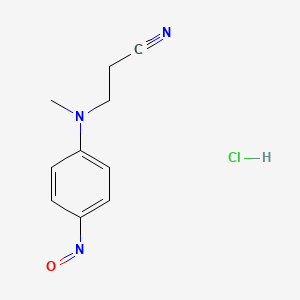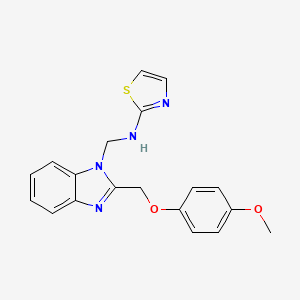
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. This particular compound features a benzimidazole core with additional functional groups that may impart unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the p-Methoxyphenoxy Group: This step may involve the reaction of the benzimidazole core with p-methoxyphenol in the presence of a suitable base and a coupling agent.
Attachment of the Thiazolylamino Group: This could be done by reacting the intermediate with a thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole core or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: May exhibit antimicrobial, antifungal, or antiparasitic activities.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
Thiazole-Substituted Benzimidazoles: Compounds with similar thiazole groups.
Uniqueness
The unique combination of the p-methoxyphenoxy and thiazolylamino groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- may impart distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
84138-30-7 |
|---|---|
Molecular Formula |
C19H18N4O2S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18N4O2S/c1-24-14-6-8-15(9-7-14)25-12-18-22-16-4-2-3-5-17(16)23(18)13-21-19-20-10-11-26-19/h2-11H,12-13H2,1H3,(H,20,21) |
InChI Key |
GIMPGPZSDCEQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
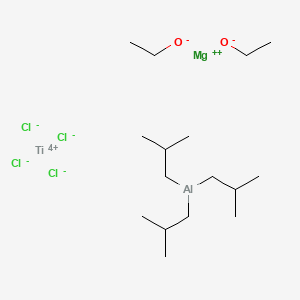

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)


![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)

